molecular formula C17H18ClN5O2S B2803199 N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040652-75-2

N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2803199
CAS No.: 1040652-75-2
M. Wt: 391.87
InChI Key: XORQJYUNRQDTMQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic heterocyclic compound featuring a triazolopyridazine core fused with an acetamide moiety. Its structure includes a 2-chloro-4-methylphenyl group at the acetamide nitrogen and a propan-2-ylsulfanyl substituent at position 6 of the pyridazine ring. This compound belongs to a class of molecules studied for their bioactivities, particularly in drug discovery, due to the triazolopyridazine scaffold’s ability to interact with biological targets such as kinases and enzymes .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-10(2)26-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-13-5-4-11(3)8-12(13)18/h4-8,10H,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORQJYUNRQDTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a triazole ring and a pyridazine moiety. The presence of the chloro and methyl groups on the phenyl ring contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial activities. For instance, a study synthesized various triazole derivatives and tested their efficacy against several bacterial strains. Among these derivatives, compounds similar to this compound showed moderate to high activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the triazole ring plays a crucial role in disrupting cellular processes in microbial cells. Triazoles typically inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death .

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving several synthesized triazole derivatives, it was found that compounds with similar structural features to this compound exhibited significant antibacterial activity. Specifically, the compound demonstrated IC50 values comparable to established antibiotics .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity suggests potential for development as an anticancer agent .

Summary of Biological Activities

Activity Efficacy Mechanism
AntimicrobialModerate to high against bacteriaInhibition of ergosterol synthesis
CytotoxicityInduces apoptosis in cancer cellsSelective toxicity towards cancer cells

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. In studies involving various synthesized derivatives of triazoles, it was found that certain compounds demonstrated moderate to good activity against a range of microorganisms, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . The specific compound has not been extensively studied in isolation; however, its structural characteristics suggest potential efficacy against similar pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganism TestedActivity Level
Compound AStaphylococcus aureusModerate
Compound BEnterococcus faecalisGood
N-(2-chloro-4-methylphenyl)-2-[...]TBDTBD

Antioxidant Properties

The antioxidant capabilities of triazole-based compounds have been documented in various studies. These compounds are known to scavenge free radicals and protect cellular components from oxidative stress. The specific compound under review has been suggested to possess such properties based on its chemical structure and the presence of functional groups conducive to antioxidant activity .

Table 2: Antioxidant Activity of Selected Triazole Compounds

CompoundMethod of EvaluationResult
Compound ADPPH AssayHigh
Compound BABTS AssayModerate
N-(2-chloro-4-methylphenyl)-2-[...]TBDTBD

Therapeutic Potential

The therapeutic applications of N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide may extend to anti-inflammatory and analgesic effects. Similar compounds have shown promise in reducing inflammation and pain in preclinical studies. The incorporation of a triazole ring often enhances the pharmacological profile due to its ability to interact with biological targets effectively .

Case Studies and Research Findings

Several studies have synthesized derivatives similar to this compound and evaluated their biological activities:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their antimicrobial activities against several strains. Some derivatives exhibited significant inhibition zones in agar diffusion tests .
  • In Silico Studies : Computational modeling has been employed to predict the interaction of triazole derivatives with G-protein coupled receptors (GPCRs), suggesting potential pathways for therapeutic action .
  • Biological Testing : In vitro assays have demonstrated that certain triazole-containing compounds can modulate inflammatory pathways, indicating their potential use as anti-inflammatory agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group on the phenyl ring is susceptible to nucleophilic substitution:

  • Amination : Reacts with primary/secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield aryl amine derivatives .

  • Thioether formation : Displacement by thiols (e.g., mercapto-oxadiazoles) under basic conditions (K₂CO₃, DMF) .

Hydrolysis Reactions

  • Amide hydrolysis : The acetamide group undergoes hydrolysis in acidic (HCl, H₂O/EtOH) or basic (NaOH, H₂O/MeOH) conditions to form carboxylic acid derivatives.

  • Sulfanyl group oxidation : The propan-2-ylsulfanyl moiety oxidizes to sulfone (using H₂O₂/AcOH) or sulfoxide (using mCPBA).

Representative Hydrolysis Pathways :

Reaction TypeReagentsProducts
Acidic hydrolysis6M HCl, refluxCarboxylic acid + aniline byproduct
OxidationH₂O₂, AcOH, 50°CSulfone derivative

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in:

  • 1,3-Dipolar cycloaddition : Reacts with alkynes or nitriles to form fused heterocycles (e.g., tetrazoles) .

  • Ring-opening under strong bases : Cleavage with NaOH/EtOH yields pyridazine-thiol intermediates .

Schiff Base and Mannich Reactions

  • Schiff base formation : The free amine (if generated via hydrolysis) reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form imine linkages .

  • Mannich reaction : Incorporation of aminomethyl groups using formaldehyde and secondary amines .

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanolic solutions, forming complexes with potential enhanced bioactivity.

Stability Under Physiological Conditions

  • pH-dependent degradation : Stable at pH 4–7 but degrades in strongly acidic (pH < 2) or alkaline (pH > 9) environments.

  • Thermal stability : Decomposes above 200°C, confirmed by TGA/DSC.

Comparison with Similar Compounds

Key Findings:

  • Electron-Withdrawing vs.
  • Sulfur Substituents : The isopropylsulfanyl (iPrS) group in the target compound improves metabolic stability over smaller thioethers (e.g., methyl or pyrimidinylthio) due to steric hindrance against cytochrome P450 oxidation .
  • Core Flexibility: Triazolopyridazine derivatives (target and 891117-12-7) exhibit greater planar rigidity than pyranone-based analogs (877638-23-8), which may enhance target selectivity .

Research Implications and Limitations

Bioactivity Predictions

  • Its chloro group may mimic halogens in clinically used kinase inhibitors (e.g., imatinib’s chlorine).
  • The lumping strategy () could group this compound with other triazolopyridazines for high-throughput screening, though substituent-specific effects (e.g., iPrS) warrant individual validation.

Limitations in Current Data

  • Exact bioactivity data (e.g., IC₅₀) for the target compound are absent in the provided evidence. Inferences rely on structural analogies and substituent trends.

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